molecular formula C17H21NO2 B4632006 N-(2-furylmethyl)-3-(4-isopropylphenyl)propanamide

N-(2-furylmethyl)-3-(4-isopropylphenyl)propanamide

Cat. No.: B4632006
M. Wt: 271.35 g/mol
InChI Key: JJNWKQOZPKFNQH-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-3-(4-isopropylphenyl)propanamide is a useful research compound. Its molecular formula is C17H21NO2 and its molecular weight is 271.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.157228913 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Modulation of GABAA Receptor Activation

Propofol, a chemical related to N-(2-furylmethyl)-3-(4-isopropylphenyl)propanamide, modulates the activation and desensitization of GABAA receptors. This action was studied in cultured murine hippocampal neurons, showing that propofol evokes current responses and affects GABA-activated current without altering the maximum of the GABA response (Orser et al., 1994).

Impact on Cancer Development and Chemotherapy

Research indicates that propofol can influence cancer development and chemotherapy. It regulates microRNAs and long non-coding RNAs, and modulates various signaling pathways such as HIF-1&agr;, MAPK, NF-&kgr;B, and Nrf2, as well as affecting host immune function. However, the correlation between propofol and cancer requires further validation through animal trials and prospective clinical studies (Jiang et al., 2018).

Antidepressant Potential

A study on N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, structurally related to this compound, suggests its potential as an antidepressant. It was found to be equipotent with imipramine in standard antidepressant assays in animals without significant anticholinergic action or antagonizing the antihypertensive effects of clonidine and guanethidine (Bailey et al., 1985).

Neuroprotective Properties

Propofol has been noted for its neuroprotective effects. It reduces cerebral blood flow and intracranial pressure, acts as a potent antioxidant, and has anti-inflammatory properties. Laboratory investigations revealed its potential to protect the brain from ischemic injury (Kotani et al., 2008).

Cell Division Inhibition in Plants

The triarylmethyl moiety, similar to the structure of this compound, was identified as an inhibitor of plant cell division. (3-furyl)diphenylmethane, a compound from this family, showed efficient antiproliferative activity in developing organs of Arabidopsis thaliana without causing secondary defects in cell morphology (Nambo et al., 2016).

Electrochemical Quantification

A study on the electrochemical quantification of propofol, related to this compound, presents diverse working electrodes and experimental conditions for in vivo monitoring and feedback-controlled dosing of propofol in blood (Langmaier et al., 2011).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(4-propan-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-13(2)15-8-5-14(6-9-15)7-10-17(19)18-12-16-4-3-11-20-16/h3-6,8-9,11,13H,7,10,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNWKQOZPKFNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.